molecular formula C8H8BrN3 B1447817 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1519398-17-4

8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B1447817
CAS No.: 1519398-17-4
M. Wt: 226.07 g/mol
InChI Key: OBXKBZNAXGTEPY-UHFFFAOYSA-N
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Description

8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1519398-17-4) is a high-value chemical intermediate for research and development. This compound features a brominated [1,2,4]triazolo[4,3-a]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The bromine atom at the 8-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the rapid exploration of structure-activity relationships. Triazolopyridine derivatives are of significant interest in the development of novel pharmacologically active compounds. They have been extensively studied as key structural motifs in agents exhibiting antifungal, antibacterial, and anticonvulsant properties . Furthermore, this heterocyclic system is recognized as a bioisostere for purines, allowing it to act as an inhibitor for various enzymes and receptors, including adenosine receptors and HIF prolyl hydrolase . The specific substitution pattern with bromine and methyl groups on this scaffold makes it a particularly versatile building block for constructing more complex molecules targeting these and other biological pathways. Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please consult the Safety Data Sheet (SDS) for proper handling instructions. The compound has been associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Properties

IUPAC Name

8-bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-7(9)8-11-10-6(2)12(8)4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXKBZNAXGTEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NN=C2C(=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The preparation of 8-Bromo-3,6-dimethyl-triazolo[4,3-A]pyridine typically involves multi-step synthesis starting from appropriately substituted aminopyridines or pyridone derivatives. The key step is the construction of the 1,2,4-triazole ring fused onto the pyridine core, often achieved via cyclization reactions involving hydrazine derivatives and electrophilic reagents.

Precursor Selection and Functional Group Introduction

  • Starting Materials: 2-Amino-3,6-dimethylpyridine or related derivatives are commonly used as the core scaffold.
  • Bromination: Introduction of bromine at position 8 is usually accomplished either before or after ring closure, depending on the synthetic route. Electrophilic bromination reagents such as N-bromosuccinimide (NBS) under controlled conditions are typical.
  • Methylation: Methyl groups at positions 3 and 6 may be introduced via methyl-substituted pyridine precursors or methylation reactions on the pyridine ring prior to cyclization.

Cyclization Methods

The formation of the triazole ring is generally achieved by condensation of hydrazine or hydrazide derivatives with nitrile or amide functionalities on the pyridine ring, followed by cyclodehydration under heating or microwave irradiation.

  • Hydrazine Hydrate Reaction: Reaction of 6-bromo-3,6-dimethylpyridine-2-carboxylic acid derivatives with hydrazine hydrate forms hydrazide intermediates.
  • Cyclization with Electrophilic Reagents: Treatment of hydrazides with electrophilic reagents such as formic acid, ethyl formate, or chloroformates promotes ring closure to form the fused triazolopyridine system.
  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times (from hours to minutes) and improve yields in cyclization steps.

Representative Synthetic Route and Conditions

Step Reactants/Intermediates Reagents/Conditions Outcome/Yield Notes
1 2-Amino-3,6-dimethylpyridine Bromination with NBS in acetonitrile 8-Bromo-3,6-dimethylpyridine intermediate Controlled temperature to avoid overbromination
2 8-Bromo-3,6-dimethylpyridine-2-carboxylic acid Hydrazine hydrate, reflux in ethanol Hydrazide intermediate Formation of hydrazide at position 2
3 Hydrazide intermediate Formic acid or ethyl formate, heating Cyclized triazolopyridine Cyclization to formtriazolo ring
4 Crude product Purification by recrystallization or chromatography Pure 8-Bromo-3,6-dimethyl-triazolo[4,3-A]pyridine Yield typically 60-75% depending on conditions

Alternative and Advanced Methods

Tandem and One-Pot Reactions

Recent research highlights the use of tandem or one-pot reactions combining condensation and cyclization steps to streamline synthesis. For example, the reaction of arylidenemalononitriles with cyanoaceto hydrazide under basic catalysis can yield triazolopyridine derivatives with good efficiency.

Microwave-Assisted Cyclization

Microwave irradiation accelerates the cyclization step, reducing reaction time from several hours to approximately 15 minutes while improving yields by 10-20% compared to conventional heating. This method also reduces side reactions and improves product purity.

Metal-Free C–N Bond Construction

Metal-free protocols using carboxylic acids or aldehydes with hydrazine derivatives enable direct C–N bond formation to build the triazole ring without transition metal catalysts, enhancing environmental and economic aspects of synthesis.

Research Findings and Analysis

  • Yield Optimization: Studies show that reaction temperature, solvent choice, and reagent stoichiometry critically influence yield and purity. For instance, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile favor cyclization.
  • Regioselectivity: The position of bromine and methyl groups is controlled by precursor substitution patterns and reaction conditions, with minimal isomer formation under optimized protocols.
  • Reaction Kinetics: Microwave-assisted reactions demonstrate faster kinetics and higher selectivity, attributed to uniform heating and enhanced molecular collisions.
  • Scalability: Industrial adaptation of these methods involves continuous flow reactors and automated control of reaction parameters to maintain consistent quality and yield.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations Typical Yields (%)
Conventional multi-step synthesis Bromination, hydrazide formation, cyclization Well-established, reliable Longer reaction times, multiple steps 60-75
Microwave-assisted synthesis Rapid cyclization under microwave Faster, higher yields, less side products Requires specialized equipment 70-85
One-pot tandem reactions Combined condensation and cyclization Simplified procedure, time-saving Sensitive to reaction conditions 65-80
Metal-free C–N bond formation Use of carboxylic acids/aldehydes Environmentally friendly, no metals Limited substrate scope 60-75

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 8 serves as a primary site for nucleophilic substitution, enabling diverse derivatization:

Key Reactions and Conditions

Reaction TypeReagents/ConditionsProducts FormedReference
Nucleophilic SubstitutionAmines (e.g., NH₃, alkylamines), DMF, K₂CO₃, 80°C8-Amino-3,6-dimethyl-triazolo[4,3-a]pyridine
Suzuki-Miyaura CouplingPd(PPh₃)₄, arylboronic acids, K₂CO₃, DME, refluxBiaryl derivatives
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, aryl halides, 100°CArylaminated triazolopyridines

Mechanistic Insights :

  • Bromine’s electrophilicity facilitates nucleophilic attack, with methyl groups exerting minor steric hindrance due to their distal positions.

  • Palladium-catalyzed couplings proceed via oxidative addition of the C–Br bond, followed by transmetallation and reductive elimination.

Coupling Reactions

The compound participates in cross-coupling reactions to construct complex architectures:

Representative Examples

ReactionConditionsApplicationsReference
Heck ReactionPd(OAc)₂, PPh₃, alkenes, DMF, 120°CAlkenylated derivatives for drug design
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, terminal alkynes, Et₃NAlkynylated triazolopyridines

Case Study :

  • Suzuki coupling with 4-methoxyphenylboronic acid yields a biaryl derivative with enhanced tubulin inhibition (IC₅₀ = 0.12 μM in MCF-7 cells).

Oxidation and Reduction

The triazole and pyridine rings undergo redox transformations:

Oxidation

Target SiteReagents/ConditionsProductsReference
Triazole RingKMnO₄, H₂O, 60°CTriazole N-oxide derivatives
Methyl GroupsSeO₂, AcOH, refluxCarboxylic acid derivatives

Reduction

ReactionConditionsProductsReference
Pyridine Ring HydrogenationH₂ (1 atm), Pd/C, EtOH, RTPartially saturated triazolopyridine

Cyclization and Ring-Opening

The compound acts as a precursor for fused heterocycles:

Cyclization with Nitroalkanes

  • Reaction with nitroethane under basic conditions forms triazolo[4,3-a]pyrido[2,3-d]pyrimidines via -CN shift .

Ring-Opening Reactions

ReagentConditionsProductsReference
HydrazineEtOH, refluxPyridine-hydrazine adducts

Comparative Reactivity

The methyl and bromine substituents differentiate its reactivity from analogs:

CompoundSubstituentsReactivity ProfileReference
8-Bromo-3-methyl analogNo 6-methyl groupFaster bromine substitution due to reduced steric effects
6-Bromo-3-methyl analogBromine at position 6Lower coupling efficiency in Suzuki reactions

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, compounds similar to this triazole derivative have shown Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/ml against pathogens such as Staphylococcus aureus and Candida tropicalis .

Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Research into structural analogs has shown promising results in targeting specific cancer pathways .

CNS Activity
There is emerging evidence that triazole derivatives can modulate neurotransmitter systems. This compound may possess neuroprotective properties and could be explored for treating neurodegenerative diseases .

Agricultural Applications

Pesticidal Activity
The compound's structural characteristics allow it to interact with biological systems effectively. Research indicates that it may serve as a pesticide or herbicide by disrupting metabolic pathways in target organisms. Its efficacy against specific pests could lead to its development as an environmentally friendly alternative to conventional agrochemicals .

Plant Growth Regulation
Studies have suggested that triazole compounds can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors in crops . This application could be particularly beneficial in sustainable agriculture practices.

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength .

Nanotechnology
The compound's unique chemical structure allows it to be used in the development of nanomaterials. Research is ongoing into its application in creating nanoparticles for drug delivery systems or as catalysts in chemical reactions .

Summary Table of Applications

Application AreaSpecific Use CasesNotes
Medicinal ChemistryAntimicrobial agents; anticancer compoundsEffective against several pathogens
AgriculturePesticides; plant growth regulatorsPotential for sustainable practices
Materials SciencePolymer synthesis; nanotechnologyEnhances material properties

Mechanism of Action

The mechanism of action of 8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can reduce inflammation and modulate immune responses .

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name CAS Number Substituents (Positions) Similarity Score
6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine 1519398-17-4 Br (6), CH₃ (3,8) 0.94
This compound 899429-04-0 Br (8), CH₃ (3,6) 0.91
6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine 957062-94-1 Br (6), CH₃ (8) 0.89
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine N/A Br (8), CH₃ (6) 0.88

Key Observations :

  • Positional Isomerism : The placement of bromine and methyl groups significantly impacts molecular symmetry and electronic distribution. For example, 6-bromo-3,8-dimethyl (CAS 1519398-17-4) exhibits higher lipophilicity due to the methyl group at position 8, whereas the target compound’s bromine at position 8 may enhance electrophilic reactivity .
  • Ring Fusion Differences : Compounds like 6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 957062-94-1) feature a different triazole-pyridine fusion ([1,5-a] vs. [4,3-a]), altering steric and electronic properties .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility (Predicted) pKa (Predicted)
This compound Not reported Low (logP ~2.5) 2.70 ± 0.12
3-(Pyridine-4-yl)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine 143–170 Moderate 3.10 ± 0.15
8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine 160–162 Low (logP ~3.1) 1.85 ± 0.10

Key Observations :

  • Melting Points : Sulfonamide derivatives (e.g., 8-chloro-3-sulfonyl analogues) exhibit higher melting points (160–162°C) due to strong intermolecular hydrogen bonding, whereas methyl-substituted derivatives lack such interactions .
  • Solubility : The target compound’s low solubility (logP ~2.5) contrasts with sulfonamide-containing analogues (e.g., 3-(piperidin-1-ylsulfonyl) derivatives), which show moderate aqueous solubility due to polar sulfonyl groups .

Table 3: Bioactivity Profiles of Selected Analogues

Compound Biological Activity (IC₅₀/EC₅₀) Target Application
This compound Not reported Under investigation
8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine 76.4% (H. maydis at 50 µg/mL) Antifungal
3-(Pyridine-4-yl)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine Antimalarial (EC₅₀ < 1 µM) Antimalarial
3-(Piperidin-1-ylsulfonyl)-8-bromo derivatives IC₅₀ 78.6% (R. cerealis) Broad-spectrum antifungal

Key Observations :

  • Antifungal Activity : Sulfonamide derivatives (e.g., compound 15b in ) exhibit superior antifungal activity compared to methyl- or halogen-substituted analogues, likely due to enhanced binding to fungal cytochrome P450 enzymes .
  • Antimalarial Potential: Bromine at position 6 or 8, combined with sulfonamide groups, enhances antimalarial efficacy by targeting Plasmodium kinases .
  • Conformational Influence: The orientation of substituents (e.g., perpendicular vs. parallel alignment of aromatic rings) critically affects bioactivity.

Biological Activity

8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-a]pyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

  • Molecular Formula : C8_8H8_8BrN3_3
  • Molecular Weight : 226.07 g/mol
  • CAS Number : 1519398-17-4
  • Purity : ≥ 98%

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,3-a]pyridine exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that triazolopyrimidine complexes exhibited stronger antimicrobial effects against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) compared to standard treatments .
  • The compound's structure allows it to interact with bacterial cell membranes, leading to increased permeability and cell death.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • A notable study reported that compounds based on the triazolo[4,3-a]pyridine scaffold showed promising antiproliferative activity against several cancer cell lines. The mechanism involved inducing apoptosis and cell cycle arrest in the G0/G1 phase .
  • In vitro tests revealed cytotoxic effects on melanoma cells (A375), highlighting the compound's potential as a therapeutic agent against certain types of cancer .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Research into related triazole compounds showed significant inhibition of inflammatory pathways. These compounds demonstrated an ability to reduce pro-inflammatory cytokine production .
  • The anti-inflammatory activity is believed to be mediated through the inhibition of MAP kinases and other signaling pathways associated with inflammation .

Case Studies and Research Findings

Study Activity Findings
Study 1AntimicrobialStrong activity against MRSA; effective in both planktonic and biofilm forms .
Study 2AnticancerInduced apoptosis in A375 melanoma cells; G0/G1 phase arrest observed .
Study 3Anti-inflammatorySignificant reduction in inflammatory markers; potential for treating chronic inflammatory diseases .

The biological activity of this compound is attributed to its ability to:

  • Intercalate into DNA strands, disrupting replication and transcription processes.
  • Inhibit key enzymes involved in cellular signaling pathways related to inflammation and cancer progression.
  • Modulate the immune response by affecting cytokine production and immune cell activation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine
Reactant of Route 2
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8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine

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